Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate
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Overview
Description
Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate is an organic compound characterized by the presence of benzyl groups and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate typically involves the reaction of benzyl halides with thiol-containing compounds under specific conditions. One common method is the copper-catalyzed coupling of benzyl halides with alkynoic acids, which can be performed under ligand-free conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar copper-catalyzed processes. The use of ionic liquids as solvents can enhance the reaction efficiency and stability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: Substitution reactions at the sulfur atoms can lead to the formation of different benzyl sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Benzyl Grignard reagents are often employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various benzyl sulfides.
Scientific Research Applications
Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocycles and other complex molecules.
Medicine: Investigated for its potential therapeutic properties due to its unique sulfur-containing structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing products, which may exert biological or chemical effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile in different applications .
Comparison with Similar Compounds
Benzyl sulfides: These compounds share the benzyl and sulfur structural features and are used in similar applications.
Benzyl 3-phenylpropiolates: These compounds are also synthesized via copper-catalyzed coupling reactions and have applications in heterocycle synthesis.
Uniqueness: Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate is unique due to its dual benzylsulfanyl groups, which provide distinct reactivity and potential for diverse applications compared to other benzyl sulfides and related compounds .
Properties
Molecular Formula |
C24H22S4 |
---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate |
InChI |
InChI=1S/C24H22S4/c25-23(26-17-20-10-4-1-5-11-20)16-24(27-18-21-12-6-2-7-13-21)28-19-22-14-8-3-9-15-22/h1-16H,17-19H2 |
InChI Key |
YDZWRJDOXNINNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=CC(=S)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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